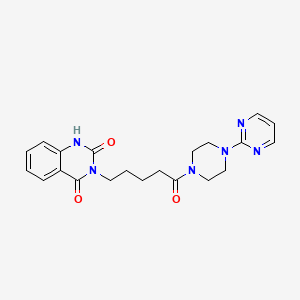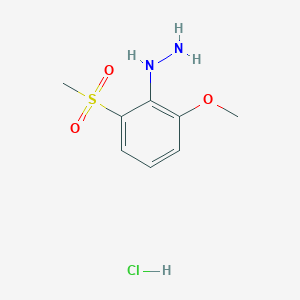
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies . Tetrahydroisoquinolines (THIQ) are another important class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzimidazoles is typically achieved by the condensation of o-phenylenediamine with formic acid . For tetrahydroisoquinolines, various synthetic strategies have been used, but specific synthesis methods for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Molecular Structure Analysis
Benzimidazoles contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrahydroisoquinolines, on the other hand, are bicyclic compounds with a nitrogen atom in one of the rings .Chemical Reactions Analysis
Benzimidazoles are known to be bases and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Specific chemical reactions involving “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has explored the synthesis of isoquinoline derivatives, including compounds structurally related to "2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one", for their potential antitumor activities. For instance, studies on 3-arylisoquinolin-1(2H)-ones, which are considered bioisosteres of clinically evaluated compounds for cancer treatment, have led to the synthesis of variants showing potent in vitro antitumor activity against human tumor cell lines (Cheon et al., 1999).
Stereochemical Analysis
Stereochemical properties of related tetrahydroisoquinoline derivatives have been thoroughly investigated. Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which are significant for understanding their catalytic and biological activities (Naicker et al., 2011).
Anticancer Agents Synthesis
Further research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring to evaluate their potential as anticancer agents. This approach has highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, including its role in antitumor and antimicrobial activities (Redda et al., 2010).
Antimicrobial Activity
Novel synthesis methods have been developed for benzylidene oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with effective profiles against various pathogens (Rao et al., 2020).
Safety and Hazards
Benzimidazole has some safety and hazard concerns. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Specific safety and hazard information for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is not available in the literature I have access to.
Orientations Futures
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Benzimidazoles and tetrahydroisoquinolines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.
Propriétés
IUPAC Name |
2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18(20-11-6-3-7-12-20)27-23-14-8-13-22-21(23)15-16-25(24(22)26)17-19-9-4-2-5-10-19/h2-14,18H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFWKDIMRWHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
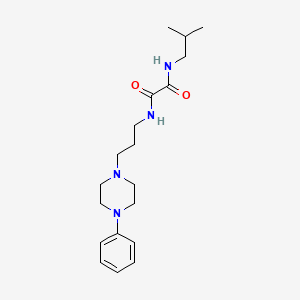
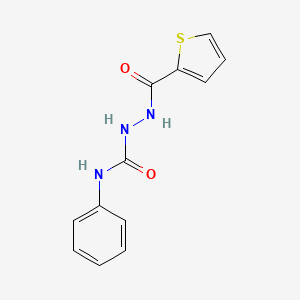
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

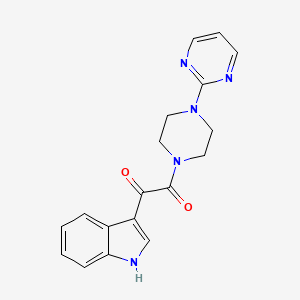
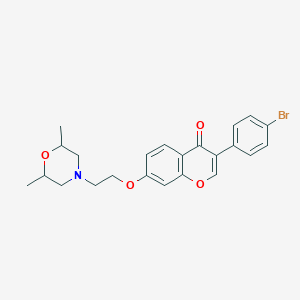
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)
